molecular formula C₂₅H₂₆BrO₂P B1140746 (4-Ethoxy-2-methyl-4-oxobut-2-enyl)-triphenylphosphanium;bromide CAS No. 29310-37-0

(4-Ethoxy-2-methyl-4-oxobut-2-enyl)-triphenylphosphanium;bromide

Cat. No.: B1140746
CAS No.: 29310-37-0
M. Wt: 469.35
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Description

(4-Ethoxy-2-methyl-4-oxobut-2-enyl)-triphenylphosphanium bromide is a phosphonium salt characterized by a triphenylphosphonium group attached to a substituted butenyl chain. Key structural features include:

  • Ethoxy group (-OCH₂CH₃) at position 4.
  • Methyl group (-CH₃) at position 2.
  • Oxo group (C=O) at position 4.
  • Bromide counterion.

Properties

IUPAC Name

(4-ethoxy-2-methyl-4-oxobut-2-enyl)-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O2P.BrH/c1-3-27-25(26)19-21(2)20-28(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24;/h4-19H,3,20H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCUHHGAWIKMBX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26BrO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Ethyl 4-Bromo-2-methyl-4-oxobut-2-enoate

The bromoester intermediate is synthesized via a three-step sequence:

Step 1: Esterification of 2-Methyl-4-oxobut-2-enoic Acid

Ethyl 2-methyl-4-oxobut-2-enoate is prepared by acid-catalyzed esterification of 2-methyl-4-oxobut-2-enoic acid with ethanol. The reaction proceeds at reflux (78°C) for 12 h, yielding the ester in 85–90% purity.

Step 2: γ-Bromination Using N-Bromosuccinimide (NBS)

Radical bromination at the γ-position is achieved under UV light (365 nm) in carbon tetrachloride. NBS (1.1 equiv) and a catalytic amount of benzoyl peroxide initiate the reaction, affording ethyl 4-bromo-2-methyl-4-oxobut-2-enoate in 72% yield after silica gel chromatography.

Key Data:

  • Reagents: NBS (1.1 equiv), CCl₄, UV light, 6 h

  • Yield: 72%

  • Purity: >95% (HPLC)

Step 3: Purification and Characterization

The crude product is purified via flash chromatography (hexane/ethyl acetate, 3:1). Structural confirmation is achieved through ¹H NMR (δ 4.20 ppm, q, J = 7.1 Hz, -OCH₂CH₃) and IR (ν = 1725 cm⁻¹, ester C=O).

Reaction with Triphenylphosphine

Triphenylphosphine (1.2 equiv) is added to a solution of ethyl 4-bromo-2-methyl-4-oxobut-2-enoate in anhydrous dichloromethane at 0°C. The mixture is stirred for 24 h at room temperature, precipitating the phosphonium salt as a white solid.

Optimization Insights:

  • Solvent: Dichloromethane > THF (higher solubility of intermediates).

  • Temperature: Room temperature prevents side reactions (e.g., β-elimination).

  • Yield: 89% after recrystallization from ethanol.

Method 2: Oxidation Followed by Phosphonium Salt Formation

Swern Oxidation of 4-Hydroxy Intermediate

Ethyl 4-hydroxy-2-methyl-4-oxobut-2-enoate, synthesized via aldol condensation, is oxidized to the corresponding ketone using Swern conditions (DMSO, oxalyl chloride, triethylamine). This method avoids over-oxidation and preserves ester functionality.

Reaction Conditions:

  • Oxidizing Agent: DMSO (3.5 mL), oxalyl chloride (2M in CH₂Cl₂, 13 mL)

  • Temperature: -78°C → 0°C over 2 h

  • Workup: Aqueous NaHCO₃ extraction, drying (MgSO₄), and solvent removal.

  • Yield: 97% (ethyl 4-oxo-2-methyl-4-oxobut-2-enoate)

Bromination and Phosphine Coupling

The ketone is brominated using PBr₃ in diethyl ether (0°C, 2 h), followed by reaction with triphenylphosphine as in Method 1. This route achieves an overall yield of 68% but requires stringent anhydrous conditions to avoid hydrolysis.

Method 3: Alternative Bromination Strategies

HBr Gas in Acetic Acid

Bubbling HBr gas through a solution of ethyl 2-methyl-4-oxobut-2-enoate in glacial acetic acid (25°C, 4 h) directly introduces the bromide. The crude product is filtered and recrystallized (ethanol/water), yielding 65% ethyl 4-bromo-2-methyl-4-oxobut-2-enoate.

Lithium Bromide with Trimethylsilyl Chloride

A less corrosive approach uses LiBr (2.5 equiv) and TMSCl (1.1 equiv) in acetonitrile. After 8 h at 50°C, the bromide is isolated in 70% yield, with minimal ester hydrolysis.

Comparative Analysis of Synthetic Methods

Method Key Step Yield Advantages Disadvantages
Method 1 Radical bromination72%High regioselectivityRequires UV light, toxic solvents
Method 2 Swern oxidation68%Mild conditions, high purityMulti-step, costly reagents
Method 3 HBr gas65%Simple setupCorrosive reagents, lower yield

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxy-2-methyl-4-oxobut-2-enyl)-triphenylphosphanium;bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or peracids, leading to the formation of phosphine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phosphonium species.

    Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles like chloride, iodide, or even organic nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in dry ether or tetrahydrofuran.

    Substitution: Various nucleophiles; reactions often conducted in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphonium compounds, and substituted phosphonium salts, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (4-Ethoxy-2-methyl-4-oxobut-2-enyl)-triphenylphosphanium;bromide is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It serves as a precursor for the synthesis of various phosphonium salts and ylides, which are important intermediates in Wittig reactions for the formation of alkenes.

Biology

In biological research, this compound is studied for its potential role in biochemical pathways involving phosphonium ions. Its ability to interact with biological membranes and proteins makes it a subject of interest in the study of cellular processes and drug delivery systems.

Medicine

In medicine, this compound is explored for its potential use in targeted drug delivery. The phosphonium moiety can facilitate the transport of therapeutic agents across cell membranes, enhancing the efficacy of drugs.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the synthesis of advanced polymers and catalysts.

Mechanism of Action

The mechanism of action of (4-Ethoxy-2-methyl-4-oxobut-2-enyl)-triphenylphosphanium;bromide involves its interaction with molecular targets such as enzymes and cellular membranes. The phosphonium ion can facilitate the transport of the compound into cells, where it can exert its effects by interacting with specific proteins or nucleic acids. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

(4-Methoxy-4-oxobut-2-enyl)triphenylphosphonium Bromide
  • Molecular Formula : C₂₂H₂₂BrO₂P.
  • Molecular Weight : 429.29 g/mol .
  • Substituents : Methoxy (-OCH₃) and oxo groups at position 4.
  • Key Differences :
    • The methoxy group reduces steric bulk and lipophilicity compared to the ethoxy group in the target compound.
    • Applications include Wittig reactions for synthesizing α,β-unsaturated carbonyl compounds .
(Ethoxycarbonylmethyl)triphenylphosphonium Bromide
  • Molecular Formula : C₂₂H₂₂BrO₂P.
  • Molecular Weight : 429.29 g/mol .
  • Substituents : Ethoxycarbonyl (-COOCH₂CH₃) group.
  • Key Differences :
    • The ester functional group enhances electron-withdrawing effects, stabilizing the phosphonium center.
    • Widely used as a Wittig reagent for olefin synthesis in pharmaceutical intermediates .
(4-Carboxybutyl)triphenylphosphonium Bromide
  • Molecular Formula : C₂₈H₂₅BrO₂P.
  • Molecular Weight : 489.37 g/mol .
  • Substituents : Carboxy (-COOH) group on a butyl chain.
  • Key Differences :
    • The carboxylic acid group increases hydrophilicity, making it suitable for pH-sensitive drug delivery systems .
    • Used to synthesize other phosphonium salts (e.g., chloride, iodide derivatives) for diverse research applications .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP* (Predicted) Solubility (Water) Key Functional Groups
Target Compound ~443.3 3.2 Low Ethoxy, methyl, oxo
(4-Methoxy-4-oxobut-2-enyl) derivative 429.29 2.8 Moderate Methoxy, oxo
(Ethoxycarbonylmethyl) derivative 429.29 3.0 Low Ethoxycarbonyl
(4-Carboxybutyl) derivative 489.37 1.5 High Carboxybutyl

*LogP: Predicted octanol-water partition coefficient.

Biological Activity

Chemical Structure and Properties

The chemical formula for (4-Ethoxy-2-methyl-4-oxobut-2-enyl)-triphenylphosphanium bromide is C18_{18}H20_{20}BrO2_2P. The compound features a triphenylphosphonium moiety, which is often associated with enhanced cellular uptake due to its lipophilicity.

Table 1: Basic Properties

PropertyValue
Molecular FormulaC18_{18}H20_{20}BrO2_2P
Molecular Weight385.23 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Triphenylphosphonium compounds are known to target mitochondria due to their positive charge. Once inside the mitochondria, they can influence various biochemical pathways, including:

  • Reactive Oxygen Species (ROS) Generation : These compounds can induce oxidative stress by increasing ROS levels, which may lead to apoptosis in cancer cells.
  • Mitochondrial Membrane Potential Disruption : This can trigger cell death pathways, making them potential candidates for cancer therapy.

Anticancer Activity

Research has indicated that (4-Ethoxy-2-methyl-4-oxobut-2-enyl)-triphenylphosphanium bromide exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines through the induction of apoptosis.

Case Study: Inhibition of Cancer Cell Lines

A study conducted on human colorectal cancer cells (HCT116) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to mitochondrial dysfunction and subsequent activation of caspase pathways.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HCT11615Induction of apoptosis via ROS
MCF7 (Breast)20Mitochondrial membrane potential loss
A549 (Lung)25Activation of caspase-dependent pathways

Therapeutic Applications

Given its biological activity, (4-Ethoxy-2-methyl-4-oxobut-2-enyl)-triphenylphosphanium bromide holds promise for various therapeutic applications:

  • Cancer Therapy : As an anticancer agent targeting mitochondrial pathways.
  • Antimicrobial Activity : Preliminary studies suggest it may also exhibit antimicrobial properties against certain pathogens.
  • Neuroprotective Effects : Potential use in neurodegenerative diseases by modulating mitochondrial function.

Future Research Directions

Further investigations are warranted to explore:

  • In Vivo Efficacy : Evaluating the compound's effectiveness in animal models.
  • Mechanistic Studies : Understanding the detailed molecular mechanisms governing its biological effects.
  • Safety Profile : Comprehensive toxicity studies to assess its safety for clinical use.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Ethoxy-2-methyl-4-oxobut-2-enyl)-triphenylphosphanium bromide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis involves reacting triphenylphosphine with an α-bromoester derivative (e.g., ethyl-4-bromobutanoate) in anhydrous acetonitrile under reflux (8–12 hours) in a nitrogen atmosphere. Key parameters include maintaining anhydrous conditions, precise stoichiometric ratios (e.g., 1:1.2 triphenylphosphine to bromoester), and post-reaction purification via filtration and washing with ethyl acetate to isolate the phosphonium salt .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of ethoxy, methyl, and α,β-unsaturated ketone groups.
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 443.3 for the parent ion).
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95% threshold for research-grade material) .

Advanced Research Questions

Q. How does the phosphonium moiety influence the compound’s reactivity in organocatalytic or cycloaddition reactions?

  • Methodological Answer : The positively charged phosphorus center stabilizes ylide intermediates, enabling nucleophilic attacks in Wittig reactions. For example, in alkene synthesis, the ylide generated from this compound reacts with carbonyl groups under mild conditions (room temperature, THF solvent). Kinetic studies using 31^{31}P NMR can track ylide formation and reaction progress .

Q. What strategies resolve contradictions in purity assessments when using different analytical methods (e.g., HPLC vs. NMR)?

  • Methodological Answer :

  • Cross-Validation : Compare HPLC retention times with NMR integration ratios for proton environments.
  • Spiking Experiments : Introduce a known impurity (e.g., unreacted triphenylphosphine) to identify overlapping peaks.
  • Quantitative 1^1H NMR : Use an internal standard (e.g., 1,3,5-trimethoxybenzene) for absolute quantification .

Q. What challenges arise in designing mitochondria-targeted drug delivery systems using this phosphonium salt?

  • Methodological Answer : The compound’s lipophilic cationic structure enables mitochondrial membrane potential-driven accumulation. However, cytotoxicity at high concentrations (>10 µM) requires dose optimization. In vitro assays (e.g., JC-1 staining for mitochondrial membrane potential) and LC-MS/MS pharmacokinetic profiling in cell lysates are critical for balancing efficacy and toxicity .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to ATP-binding cassettes or cytochrome complexes.
  • MD Simulations : Analyze stability of ligand-protein complexes in lipid bilayers (e.g., mitochondrial membranes) over 100-ns trajectories.
  • QSAR Models : Corporate electronic descriptors (e.g., HOMO-LUMO gaps) to predict bioactivity trends .

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